molecular formula C9H12BrNO2 B15236624 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-bromophenol

2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-bromophenol

Cat. No.: B15236624
M. Wt: 246.10 g/mol
InChI Key: AAFUDAAVJMVDRI-YLWLKBPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-bromophenol is an organic compound with significant interest in various fields of scientific research. This compound features a bromine atom attached to a phenol ring, along with an amino and hydroxy group on a propyl chain. Its unique structure allows it to participate in a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-bromophenol typically involves the bromination of phenol followed by the introduction of the amino and hydroxypropyl groups. One common method involves the use of bromine in an aqueous solution to brominate phenol, followed by a reaction with (1S,2S)-1-amino-2-hydroxypropane under controlled conditions to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by the introduction of the amino and hydroxypropyl groups using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, catalysts, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-bromophenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 2-((1S,2S)-1-amino-2-oxopropyl)-6-bromophenol.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted phenols depending on the substituent introduced.

Scientific Research Applications

2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-bromophenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-bromophenol exerts its effects involves interactions with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The bromine atom may also play a role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-((1S,2S)-1-Amino-2-hydroxypropyl)-4-bromophenol: Similar structure but with the bromine atom in a different position.

    2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-chlorophenol: Similar structure but with a chlorine atom instead of bromine.

    2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-bromophenol is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

2-[(1S,2S)-1-amino-2-hydroxypropyl]-6-bromophenol

InChI

InChI=1S/C9H12BrNO2/c1-5(12)8(11)6-3-2-4-7(10)9(6)13/h2-5,8,12-13H,11H2,1H3/t5-,8+/m0/s1

InChI Key

AAFUDAAVJMVDRI-YLWLKBPMSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=C(C(=CC=C1)Br)O)N)O

Canonical SMILES

CC(C(C1=C(C(=CC=C1)Br)O)N)O

Origin of Product

United States

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